

An In-depth Technical Guide to Methyl 3-methoxypyridine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-methoxypyridine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **Methyl 3-methoxypyridine-2-carboxylate**, a key intermediate in pharmaceutical and agrochemical research.

Core Molecular Data

Methyl 3-methoxypyridine-2-carboxylate is a substituted pyridine derivative. Its fundamental molecular properties are summarized below.

Property	Value
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
CAS Number	24059-83-4

Synthesis and Experimental Protocols

The synthesis of **Methyl 3-methoxypyridine-2-carboxylate** can be achieved through various synthetic routes. Below is a representative experimental protocol for the synthesis of a structurally related compound, methyl 2-amino-6-methoxypyridine-3-carboxylate, which

illustrates a common palladium-catalyzed hydrogenation reaction. This can be adapted for the synthesis of other pyridine carboxylates.

Example Protocol: Synthesis of Methyl 2-amino-6-methoxynicotinate

This protocol details the preparation of methyl 2-amino-6-methoxynicotinate from methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate.^[1]

Materials:

- Methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate
- Ethanol (EtOH)
- Palladium on activated charcoal (Pd-C)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Petroleum ether (Pet.)
- Celite
- Nitrogen gas
- Hydrogen gas

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Apparatus for filtration
- Rotary evaporator

- Apparatus for column chromatography

Procedure:

- To a stirred solution of methyl 6-methoxy-2-((4-methoxybenzyl) amino)nicotinate (16 g, 51.3 mmol) in EtOH (150 mL) at 27 °C under a nitrogen atmosphere, add Pd-C (16.39 g, 15.40 mmol) portion-wise.
- Purge the reaction mixture with hydrogen gas and then stir under a balloon-pressure hydrogen atmosphere for 16 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% EtOAc/Pet. on a silica gel plate.
- Upon completion, filter the reaction mixture through a pad of Celite.
- Extract the filter cake with DCM (200 mL).
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient elution of 0-30% EtOAc/Pet.
- Collect the fractions containing the product and concentrate under reduced pressure to afford methyl 2-amino-6-methoxynicotinate as an off-white solid.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of pyridine carboxylic acid esters, highlighting the key stages from starting materials to the final purified product.

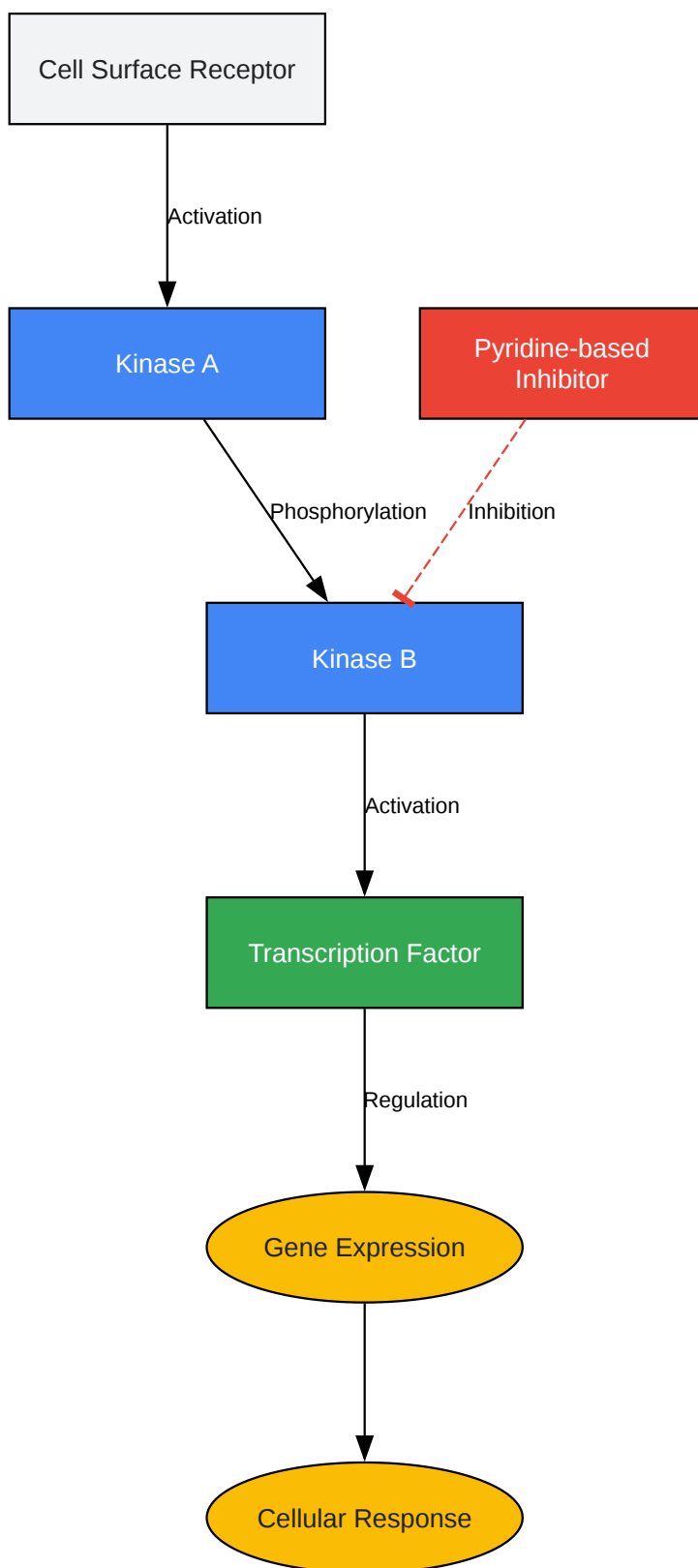


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A generalized workflow for the synthesis of pyridine carboxylic acid esters.

Potential Signaling Pathway Involvement

Pyridine-based structures are common in biologically active molecules. While the specific signaling pathway for **Methyl 3-methoxypyridine-2-carboxylate** is not defined, related pyridine derivatives are known to interact with various cellular signaling pathways. For instance, some act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a pyridine-based inhibitor.



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A hypothetical signaling pathway modulated by a pyridine-based inhibitor.

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References

- 1. METHYL 2-AMINO-6-METHOXYPYRIDINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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